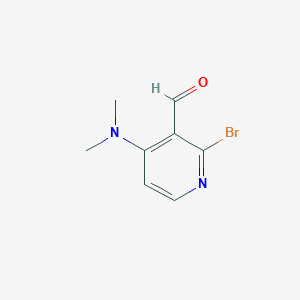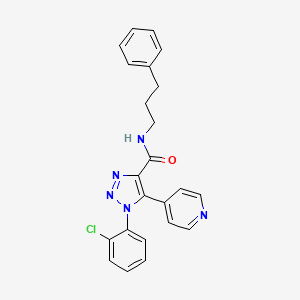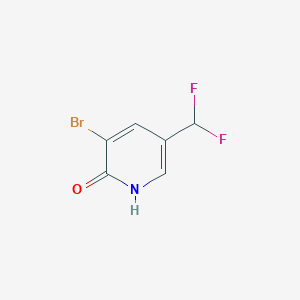
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986205, and it has been studied for its potential use in cancer treatment, inflammation, and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . The compound could potentially be used in the synthesis of various fluoropyridines . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer have been presented . The compound could potentially be used in the synthesis of these F 18 substituted pyridines .
Biological Active Compounds
The compound could be used in the synthesis of various biologically active compounds . For example, it could be used in the synthesis of imaging agents for various biological applications .
Agricultural Products
The compound could potentially be used in the development of new agricultural products . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the development of agricultural products .
Fungicidal Activity
The compound could potentially be used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have been prepared with difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Pharmaceutical Applications
The compound could potentially be used in the synthesis of pharmaceuticals . Over 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Mecanismo De Acción
Target of Action
The compound 3-bromo-5-(difluoromethyl)-1H-pyridin-2-one is known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound also appears to have some activity as a succinate dehydrogenase inhibitor , which suggests it may have a role in the regulation of the citric acid cycle.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . The compound, being a boron reagent, is involved in the transmetalation step, where it transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action as a succinate dehydrogenase inhibitor suggests it affects the citric acid cycle . Succinate dehydrogenase is a key enzyme in this cycle, and its inhibition can disrupt the cycle, potentially leading to a variety of downstream effects.
Result of Action
The result of the compound’s action would depend on its specific use. In the context of the Suzuki–Miyaura coupling reaction, the compound helps form new carbon–carbon bonds . If used as a succinate dehydrogenase inhibitor, it could disrupt the citric acid cycle and have various downstream effects .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
Propiedades
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVINNVGIDQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

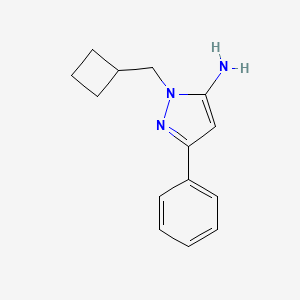
![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)
![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2759949.png)
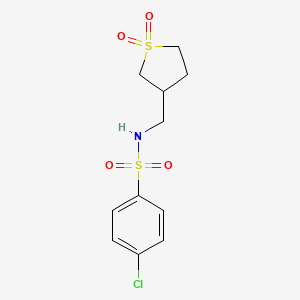
![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)

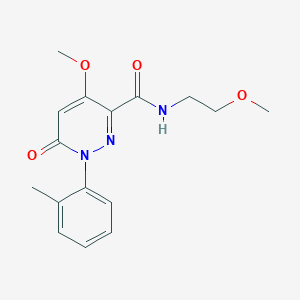
![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)
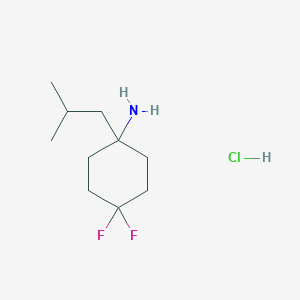
![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)
